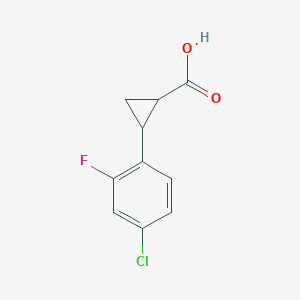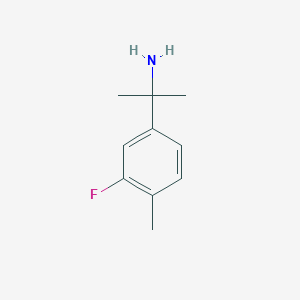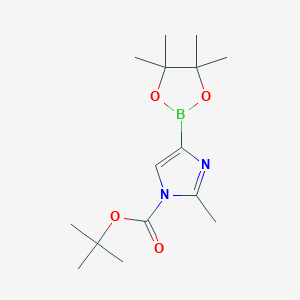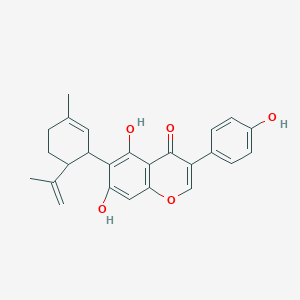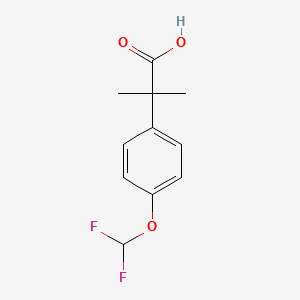![molecular formula C15H20N8O6 B12302145 1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)
1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-{6-amino-9-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]-9H-purin-2-yl}-N-méthyl-1H-pyrazole-4-carboxamide hydrate est un composé organique complexe avec des applications significatives dans divers domaines scientifiques. Ce composé est connu pour sa structure unique, qui comprend une base purine liée à un cycle pyrazole, ce qui en fait un sujet d'intérêt en chimie médicinale et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-{6-amino-9-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]-9H-purin-2-yl}-N-méthyl-1H-pyrazole-4-carboxamide hydrate implique plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés comprennent :
Formation de la base purine : La base purine est synthétisée par une série de réactions impliquant la condensation de dérivés de la formamide avec la glycine ou d'autres acides aminés.
Attachement du cycle oxolan : Le cycle oxolan est introduit via une réaction de glycosylation, où la base purine est mise en réaction avec un dérivé de sucre protégé en conditions acides.
Formation du cycle pyrazole : Le cycle pyrazole est formé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des composés carbonylés α,β-insaturés.
Couplage final et hydratation : L'étape finale implique le couplage du cycle pyrazole avec la base purine et l'hydratation subséquente pour former l'hydrate.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle strict des conditions de réaction telles que la température, la pression et le pH.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-{6-amino-9-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]-9H-purin-2-yl}-N-méthyl-1H-pyrazole-4-carboxamide hydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels comme des groupes hydroxyle ou amino sont remplacés par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement dans des solvants anhydres.
Substitution : Nucléophiles comme les halogénures, les thiols ou les amines ; souvent dans des solvants polaires en conditions de reflux.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués, qui peuvent être utilisés ultérieurement dans différentes applications.
Applications de recherche scientifique
Le 1-{6-amino-9-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]-9H-purin-2-yl}-N-méthyl-1H-pyrazole-4-carboxamide hydrate a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et comme sonde pour l'étude des mécanismes enzymatiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels, notamment des propriétés antivirales, anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 1-{6-amino-9-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]-9H-purin-2-yl}-N-méthyl-1H-pyrazole-4-carboxamide hydrate implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé cible les enzymes et les récepteurs impliqués dans le métabolisme des nucléotides et les voies de signalisation.
Voies impliquées : Il module les voies liées à la prolifération cellulaire, l'apoptose et la réponse immunitaire, conduisant à ses effets thérapeutiques potentiels.
Applications De Recherche Scientifique
1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Adénosine : Un nucléoside avec une base purine similaire mais sans le cycle pyrazole.
Régadénoson : Un agoniste sélectif du récepteur A2A de l'adénosine avec une structure similaire mais des groupes fonctionnels différents.
Inosine : Un autre nucléoside avec une base purine similaire mais un fragment de sucre différent.
Unicité
Le 1-{6-amino-9-[3,4-dihydroxy-5-(hydroxyméthyl)oxolan-2-yl]-9H-purin-2-yl}-N-méthyl-1H-pyrazole-4-carboxamide hydrate est unique en raison de sa structure combinée purine et pyrazole, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H20N8O6 |
|---|---|
Poids moléculaire |
408.37 g/mol |
Nom IUPAC |
1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate |
InChI |
InChI=1S/C15H18N8O5.H2O/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14;/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21);1H2 |
Clé InChI |
CDQVVPUXSPZONN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


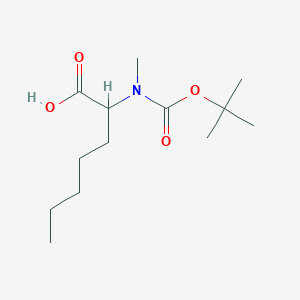
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

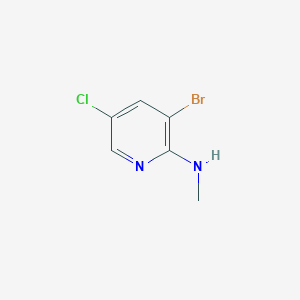

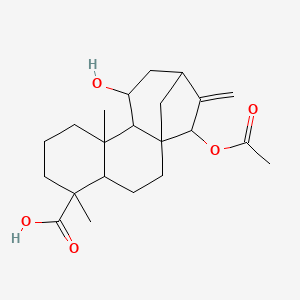
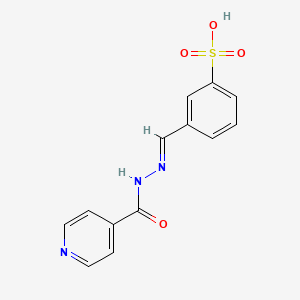
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
